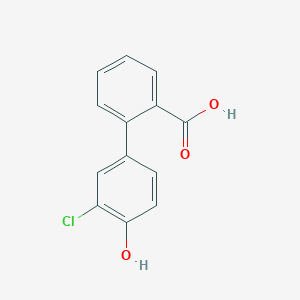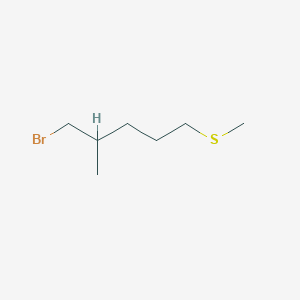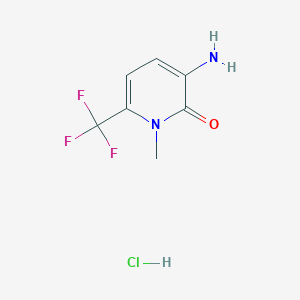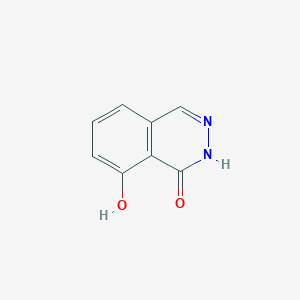![molecular formula C6H3BrF3N3 B13201872 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile](/img/structure/B13201872.png)
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromo group at position 4 and a trifluoromethyl group at position 3 on the pyrazole ring, along with an acetonitrile group attached to the nitrogen at position 1.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile can be achieved through various methods. One common approach involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds. For instance, a reaction between 4-bromo-3-(trifluoromethyl)hydrazine and acetonitrile under acidic conditions can yield the desired pyrazole compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as palladium or copper, can enhance the efficiency of the reaction. Additionally, the reaction may be carried out under controlled temperature and pressure to maximize the production rate .
Chemical Reactions Analysis
Types of Reactions
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrides.
Cyclization Reactions: The pyrazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce oxides .
Scientific Research Applications
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-3-(trifluoromethyl)aniline: This compound shares the bromo and trifluoromethyl groups but lacks the pyrazole ring and acetonitrile group.
3-Bromo-1,1,1-trifluoroacetone: This compound contains a bromo and trifluoromethyl group but differs in its overall structure and functional groups.
Uniqueness
2-[4-bromo-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetonitrile is unique due to the combination of its pyrazole ring, bromo, and trifluoromethyl groups, along with the acetonitrile moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .
Properties
Molecular Formula |
C6H3BrF3N3 |
|---|---|
Molecular Weight |
254.01 g/mol |
IUPAC Name |
2-[4-bromo-3-(trifluoromethyl)pyrazol-1-yl]acetonitrile |
InChI |
InChI=1S/C6H3BrF3N3/c7-4-3-13(2-1-11)12-5(4)6(8,9)10/h3H,2H2 |
InChI Key |
RRVWWHARSPTQML-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=NN1CC#N)C(F)(F)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


amine](/img/structure/B13201792.png)





![(1Z)-N-Cyclopentyl-1-{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanimine](/img/structure/B13201838.png)

![[(Azetidin-2-yl)methyl]diethylamine](/img/structure/B13201846.png)
![tert-Butyl 3-(aminomethyl)-4,6-dimethyl-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13201847.png)
![1',3'-Dihydrospiro[cyclopentane-1,2'-indole]](/img/structure/B13201855.png)
![2-[Butyl(methyl)amino]cyclobutan-1-ol](/img/structure/B13201859.png)
![3-{[(Benzyloxy)carbonyl]amino}-2,4,6-trimethylbenzoic acid](/img/structure/B13201862.png)

